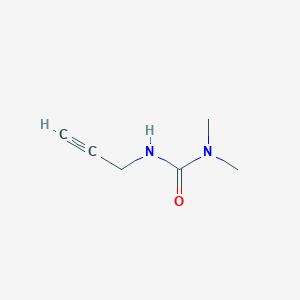

![molecular formula C14H15N3O2S B2670357 6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448069-02-0](/img/structure/B2670357.png)

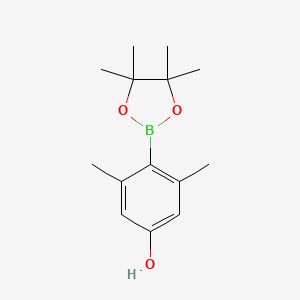

6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Based on the structure of 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid (183), Hieke et al. discovered a new family of strong 5-LOX inhibitors .Chemical Reactions Analysis

Several pyrazolo[3,4-d] pyrimidine analogs were synthesized and investigated for their anti-inflammatory effects and selective COX-2 inhibitory potential via carrageenan-induced rat’s paw edema and PGE 2 EIA kit, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary. For example, 2-Methylsulfony-4,6-dimethoxypyridine has a molecular formula of CHNOS, an average mass of 218.230 Da, and a Monoisotopic mass of 218.036133 Da .Applications De Recherche Scientifique

Crystal Structure Analysis

Pyrimidine and aminopyrimidine derivatives, including those related to 6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been studied for their crystal structures. For instance, the study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate showed the importance of the sulfonate group in mimicking the carboxylate anions in the crystal structures (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis of Novel Ring Systems

Research has been conducted on creating new tricyclic ring systems, such as pyrrolo[3,4-e][1,2,3]triazolo[1,5-a]pyrimidine, which are structurally related to this compound. These compounds have potential biological interest (Lauria et al., 2000).

Antifungal Activity

Studies have shown that certain pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties exhibit remarkable antifungal activity. This suggests the potential of this compound derivatives in antifungal applications (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

Antitumor Agents

Research on pyrrolo[2,3-d]pyrimidine antifolates has highlighted their potential as antitumor agents. These compounds show selective inhibitory activities toward certain tumor cells, suggesting a role for related compounds in cancer therapy (Deng et al., 2008).

Diels-Alder Reactions

The generation and trapping of 5,6-dimethylenepyrimidin-4-ones in Diels-Alder reactions have been studied. This research is relevant for the synthesis of complex molecules, including those structurally similar to this compound (Tomé, José A.S, & Storr, 1996).

Synthesis of Sulfone Derivatives

The synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety has been explored. These compounds have shown significant antimicrobial activities, suggesting potential medical applications for related compounds (Alsaedi, Farghaly, & Shaaban, 2019).

Mécanisme D'action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Orientations Futures

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

6-(2,4-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-10-3-4-14(11(2)5-10)20(18,19)17-7-12-6-15-9-16-13(12)8-17/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPDPJBOIJORGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

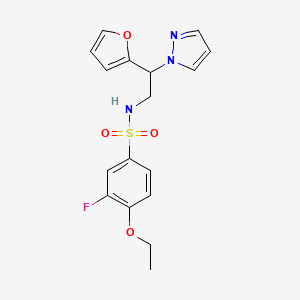

![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)

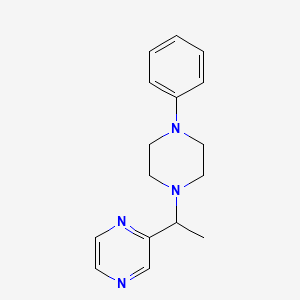

![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)

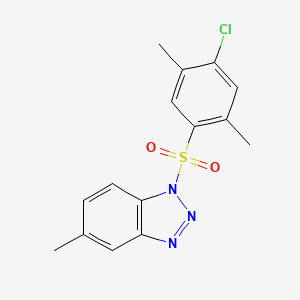

![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)

![10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2670282.png)

![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2670289.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2670290.png)